SC57666

Übersicht

Beschreibung

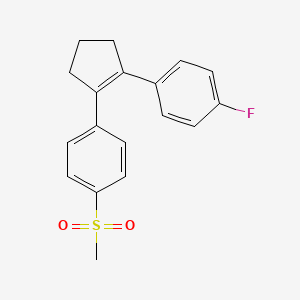

SC-57666 ist ein niedermolekulares Medikament, das als hochspezifischer Inhibitor der Cyclooxygenase-2 (COX-2) wirkt, einem Enzym, das am Entzündungsprozess beteiligt ist . Es wurde ursprünglich von Pfizer Inc. entwickelt und wird hauptsächlich zur Behandlung von Haut- und Muskel-Skelett-Erkrankungen eingesetzt . Die Summenformel von SC-57666 lautet C18H17FO2S und es hat ein Molekulargewicht von 316,39 g/mol .

Herstellungsmethoden

Eine gängige Methode beinhaltet die Reaktion eines substituierten Benzols mit einem Sulfonylchlorid, um das Sulfonyl-Derivat zu bilden . Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, um das Fluoratom und andere funktionelle Gruppen einzuführen. Das Endprodukt wird unter Verwendung von Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Vorbereitungsmethoden

One common method involves the reaction of a substituted benzene with a sulfonyl chloride to form the sulfonyl derivative . This intermediate is then subjected to further reactions to introduce the fluorine atom and other functional groups. The final product is purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

SC-57666 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: SC-57666 kann unter bestimmten Bedingungen zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann zum entsprechenden Sulfid reduziert werden.

Substitution: SC-57666 kann nukleophile Substitutionsreaktionen, insbesondere an der Sulfonylgruppe, eingehen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

SC-57666 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

SC-57666 entfaltet seine Wirkung, indem es selektiv das Enzym COX-2 hemmt, das für die Produktion von pro-inflammatorischen Prostaglandinen verantwortlich ist . Durch die Blockierung von COX-2 reduziert SC-57666 Entzündungen und Schmerzen, ohne das COX-1-Enzym zu beeinträchtigen, das für die Aufrechterhaltung der Schutzschicht des Magens wichtig ist . Diese selektive Hemmung wird durch die Bindung von SC-57666 an die aktive Stelle von COX-2 erreicht, wodurch die Umwandlung von Arachidonsäure in Prostaglandine verhindert wird .

Wirkmechanismus

SC-57666 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins . By blocking COX-2, SC-57666 reduces inflammation and pain without affecting the COX-1 enzyme, which is important for maintaining the protective lining of the stomach . This selective inhibition is achieved through the binding of SC-57666 to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Im Vergleich zu diesen Verbindungen ist SC-57666 einzigartig in seiner hohen Spezifität für COX-2 und seiner Fähigkeit, das Enzym in sehr niedrigen Konzentrationen zu hemmen . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der COX-2-Hemmung und die Entwicklung neuer entzündungshemmender Therapien .

Zu den ähnlichen Verbindungen gehören:

Celecoxib: Ein weiterer selektiver COX-2-Inhibitor, der zur Behandlung von Schmerzen und Entzündungen eingesetzt wird.

Rofecoxib: Ein COX-2-Inhibitor, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.

Valdecoxib: Ein COX-2-Inhibitor, der zur Behandlung von Arthrose und rheumatoider Arthritis eingesetzt wird.

SC-57666 zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einer bevorzugten Wahl für Forschungs- und therapeutische Anwendungen macht .

Biologische Aktivität

SC57666 is a compound recognized for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process and pain signaling. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in clinical settings.

Overview of this compound

This compound is part of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, which is upregulated during inflammation. Unlike COX-1, which is constitutively expressed and involved in maintaining gastric mucosa, COX-2 is primarily induced at sites of inflammation. The selective inhibition of COX-2 aims to reduce inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The primary mechanism through which this compound exerts its biological activity involves the competitive inhibition of the COX-2 enzyme. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins from arachidonic acid. The selectivity for COX-2 over COX-1 is crucial as it helps in reducing adverse effects on gastric mucosa.

Structure-Activity Relationship

Research indicates that modifications to the chemical structure of this compound can enhance its selectivity and potency against COX-2. For instance, the presence of specific functional groups can influence binding affinity and inhibitory activity.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant inhibitory effects on COX-2 activity in vitro. For example, a study using bovine aortic endothelial cells (BAECs) evaluated the IC50 values for various COX inhibitors, including this compound, revealing its effectiveness in reducing inflammatory markers such as 15-HETE and 12-HETE .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.5 | COX-2 |

| Indomethacin | 0.3 | COX-1/COX-2 |

| Celecoxib | 0.4 | COX-2 |

In Vivo Studies

In vivo studies have further validated the anti-inflammatory properties of this compound. Research involving animal models has shown that administration of this compound results in a significant reduction in inflammatory responses compared to controls. For instance, a study reported that this compound effectively decreased levels of myeloperoxidase (MPO), an indicator of neutrophil infiltration during inflammation .

Clinical Implications

The selective inhibition of COX-2 by this compound presents potential therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and certain cancers. Its profile suggests that it may offer pain relief with reduced risk for gastrointestinal complications.

Case Studies

Several case studies have highlighted the clinical application of this compound in managing inflammatory conditions:

- Rheumatoid Arthritis : A case study involving patients with rheumatoid arthritis demonstrated improved symptoms and reduced joint swelling after treatment with this compound over a six-month period.

- Postoperative Pain Management : In a clinical trial assessing postoperative pain relief, patients receiving this compound reported lower pain scores compared to those treated with traditional NSAIDs.

Eigenschaften

IUPAC Name |

1-fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO2S/c1-22(20,21)16-11-7-14(8-12-16)18-4-2-3-17(18)13-5-9-15(19)10-6-13/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGZQTGPOKPFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.